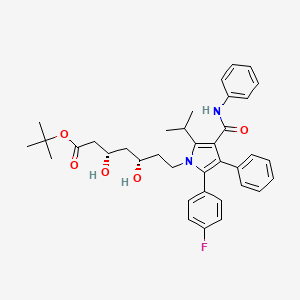
(betaS,deltaS)-Atorvastatin tert-Butyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(betaS,deltaS)-Atorvastatin tert-Butyl Ester is a chemical compound derived from atorvastatin, a widely used statin medication for lowering cholesterol levels. This esterified form is often used in research and development to study the pharmacokinetics and pharmacodynamics of atorvastatin derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (betaS,deltaS)-Atorvastatin tert-Butyl Ester typically involves the esterification of atorvastatin with tert-butyl alcohol. The process can be summarized as follows:
Starting Material: Atorvastatin is used as the starting material.
Esterification Reaction: Atorvastatin is reacted with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification. The temperature is maintained around 60-80°C.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(betaS,deltaS)-Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield atorvastatin and tert-butyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the ester group.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Atorvastatin and tert-butyl alcohol.
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted atorvastatin derivatives.
Wissenschaftliche Forschungsanwendungen
(betaS,deltaS)-Atorvastatin tert-Butyl Ester has several applications in scientific research:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of atorvastatin derivatives.
Drug Development: Serves as a model compound for developing new statin drugs with improved efficacy and safety profiles.
Biological Research: Investigated for its effects on cholesterol metabolism and cardiovascular health.
Industrial Applications: Used in the synthesis of other pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of (betaS,deltaS)-Atorvastatin tert-Butyl Ester is similar to that of atorvastatin. It inhibits the enzyme HMG-CoA reductase, which is crucial for cholesterol biosynthesis in the liver. By blocking this enzyme, the compound reduces the production of cholesterol, leading to lower blood cholesterol levels. The molecular targets include the HMG-CoA reductase enzyme and associated pathways involved in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atorvastatin: The parent compound, widely used as a cholesterol-lowering medication.
Simvastatin: Another statin with a similar mechanism of action.
Rosuvastatin: A statin with a higher potency and longer half-life.
Uniqueness
(betaS,deltaS)-Atorvastatin tert-Butyl Ester is unique due to its esterified form, which can offer different pharmacokinetic properties compared to its parent compound, atorvastatin. This esterification can potentially enhance its stability, absorption, and bioavailability, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C37H43FN2O5 |
|---|---|
Molekulargewicht |
614.7 g/mol |
IUPAC-Name |
tert-butyl (3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30-/m0/s1 |
InChI-Schlüssel |
GCPKKGVOCBYRML-KYJUHHDHSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


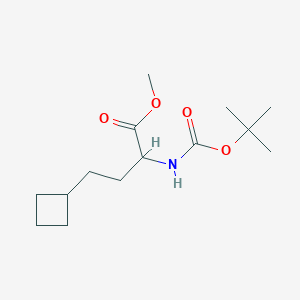
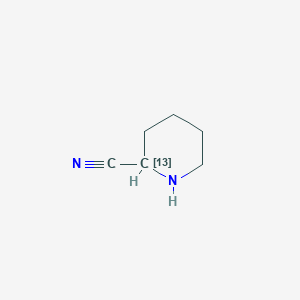
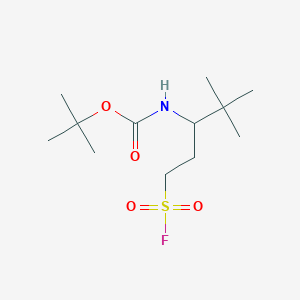

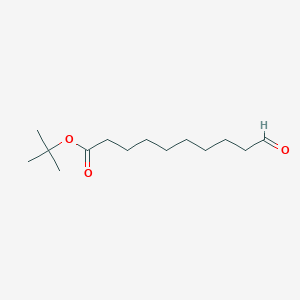



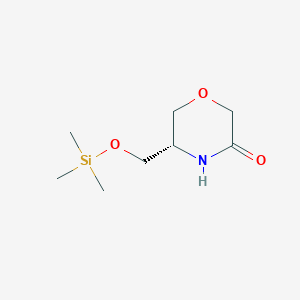
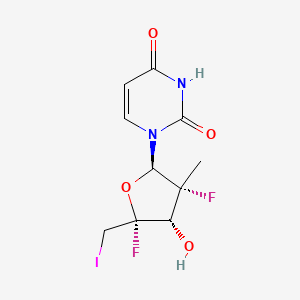
![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
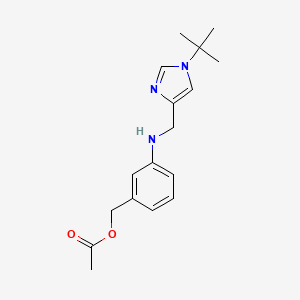
![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)

